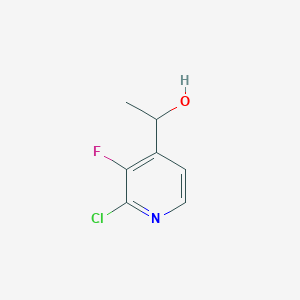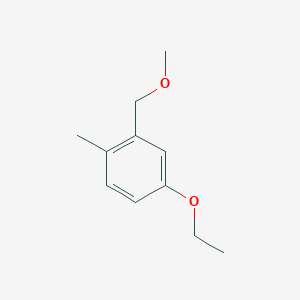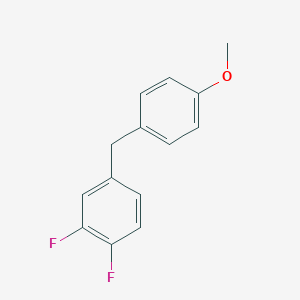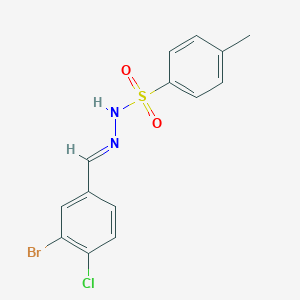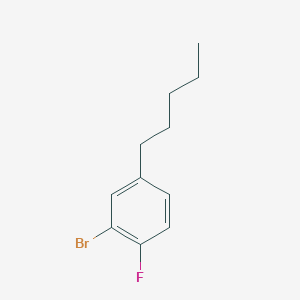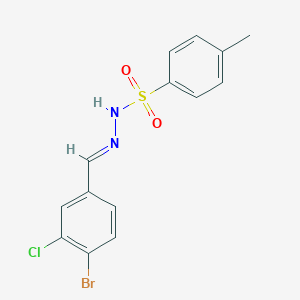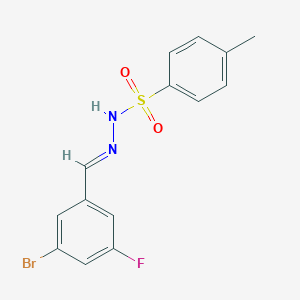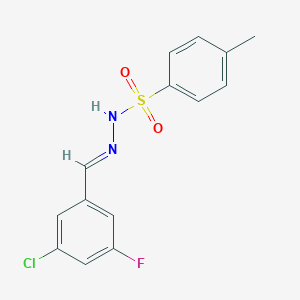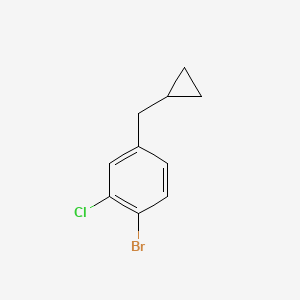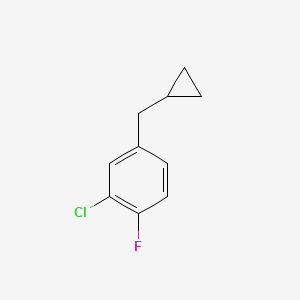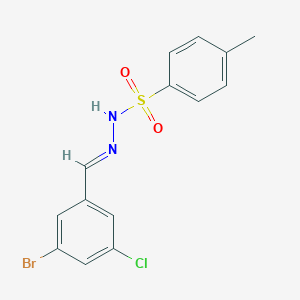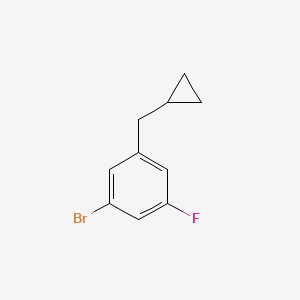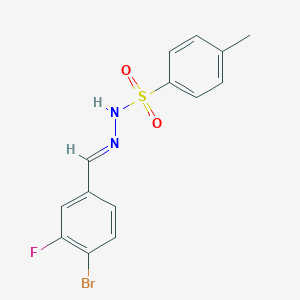
N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N’-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” appears to contain several functional groups. It has a benzylidene group attached to a sulfonohydrazide group, with bromine and fluorine substituents on the benzene ring .
Molecular Structure Analysis
The molecular structure of such compounds can be complex due to the presence of multiple functional groups. The exact structure would depend on the positions of the substituents on the benzene ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, such as substitution reactions involving the bromine or fluorine atoms, or reactions at the sulfonohydrazide group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity can be influenced by the functional groups and substituents present in the compound .Scientific Research Applications
Synthesis and Antibacterial Activity
N'-(4-Bromo-3-fluorobenzylidene)-4-methylbenzenesulfonohydrazide and its analogs have been synthesized and studied for their potential antibacterial activities. These compounds generally contain azometin (HN-N=CH-) and halogen groups, which are believed to contribute to their antibacterial properties. Studies have shown that these compounds exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. This suggests their potential use in developing new antibacterial agents to combat resistant strains of bacteria (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).
Nonlinear Optical Properties
Research on derivatives of this compound has also explored their nonlinear optical properties. For instance, N’-[(E)-(4-bromophenyl)(phenyl)methylidene]–4-methylbenzenesulfonohydrazide has been identified as having potential applications in the nonlinear electro-optic field. The compound's structure and optical properties were investigated through various methods, including single-crystal X-ray diffraction and Z-scan technique, revealing its significant third-order nonlinear optical properties. Such characteristics suggest its utility in optical switching, optical modulation, and other applications within the field of photonics (Ahamed, Srinivasan, Balaji, Balakrishnan, & Vinitha, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVVLSUGWRKGPA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
